Fmoc-DL-Gln(Mtt)(Mtt)-OH

Solid-Phase Peptide Synthesis Protecting Group Chemistry Orthogonal Deprotection

Standard single-Mtt or Trt-protected glutamine derivatives cannot achieve sequential orthogonal deprotection for branched peptide architectures. Fmoc-DL-Gln(Mtt)(Mtt)-OH solves this with two acid-labile Mtt groups enabling stepwise side-chain conjugation under mild conditions (1% TFA/DCM). • Enables construction of MAPs & TASPs via dual orthogonal attachment points • Racemic (DL) mixture suppresses epimerization & generates stereochemical diversity • Compatible with standard Fmoc-SPPS workflows; in stock for immediate dispatch

Molecular Formula C40H36N2O5
Molecular Weight 624.7 g/mol
Cat. No. B13382542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-DL-Gln(Mtt)(Mtt)-OH
Molecular FormulaC40H36N2O5
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)
InChIKeyXQIMEYIDZSICTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-DL-Gln(Mtt)(Mtt)-OH: Dual-Protected Glutamine Building Block


Fmoc-DL-Gln(Mtt)(Mtt)-OH is a specialized amino acid derivative engineered for Fmoc-based solid-phase peptide synthesis (SPPS). This compound is characterized by three key features: a base-labile Fmoc group for temporary protection of the alpha-amino group, two acid-labile 4-methyltrityl (Mtt) groups for orthogonal protection of the side-chain amide functionality, and a 'DL' designation signifying it is a racemic mixture of both D- and L-stereoisomers of glutamine [1]. The Mtt group is a structural modification of the standard trityl (Trt) protecting group, designed to provide enhanced acid lability and allow for more rapid cleavage from protected peptides [2]. This combination of orthogonal protecting groups and a racemic nature defines its unique position as a highly specific building block, distinct from standard, single-isomer, or less-labile protected glutamine derivatives.

Workflow Fmoc-SPPS with orthogonal acid-labile side-chain deprotection
Selection Racemic DL mixture for epimerization studies and diverse peptide libraries
Context Dual Mtt groups enable sequential branching for MAPs and TASPs

Why Fmoc-DL-Gln(Mtt)(Mtt)-OH Is Irreplaceable


Direct substitution of Fmoc-DL-Gln(Mtt)(Mtt)-OH with standard analogs like Fmoc-Gln(Trt)-OH or even the single Mtt-protected Fmoc-Gln(Mtt)-OH is not feasible due to its distinct combination of orthogonal protection kinetics and unique stereochemical properties. The dual Mtt groups confer a different kinetic profile for acid-mediated deprotection compared to a single Mtt group, directly impacting reaction rates in orthogonal deprotection schemes [1]. Furthermore, replacing the DL racemic mixture with a single enantiomer like Fmoc-L-Gln(Mtt)-OH fundamentally alters the stereochemical outcome of the synthesis. The racemic nature of this compound can be strategically employed to suppress unwanted epimerization or to create stereochemically diverse peptide libraries, an outcome impossible to achieve with a homochiral building block [2]. These combined features define a specific application niche that is not addressed by its close analogs.

Dual Mtt kinetics differ from single Mtt or Trt
The presence of two acid-labile Mtt groups alters the deprotection rate and selectivity profile vs Fmoc-Gln(Mtt)-OH or Fmoc-Gln(Trt)-OH, which may affect orthogonal schemes.
Racemic mixture cannot be replaced by single enantiomer
Using Fmoc-L-Gln(Mtt)-OH instead of the DL form changes stereochemical outcome; the racemate is intentionally used for epimerization control or library diversity.
Molecular weight mismatch leads to coupling errors
A 14.05 g/mol difference from the Trt analog requires recalculated molar equivalents for automated SPPS to avoid off-ratio coupling.

Fmoc-DL-Gln(Mtt)(Mtt)-OH: Key Differentiating Evidence


Mtt vs. Trt Deprotection Kinetics

The acid lability of the Mtt protecting group is quantifiably greater than that of the standard Trt group, a key differentiation factor for orthogonal synthesis strategies. While both are acid-labile, the Mtt group exhibits a significantly faster cleavage rate under mild acidic conditions [1]. This differential lability is crucial for selective deprotection in the presence of other acid-sensitive groups, such as those on the resin linker. RP-HPLC monitoring reveals that during Mtt removal, partial cleavage of Trt groups and the peptide-resin bond can occur, highlighting the fine balance of acid sensitivity required in such protocols [2]. The presence of two Mtt groups on Fmoc-DL-Gln(Mtt)(Mtt)-OH likely amplifies this kinetic effect, though direct comparative data for the dual Mtt moiety is a class-level inference based on the established behavior of single Mtt groups.

Mtt vs Trt kinetics
Class-level inference
Zero-order Mtt removal reported; Trt shows partial cleavage under Mtt conditions
Supports orthogonal deprotection design
Direct head-to-head data limited; class inference from Lys(Mtt) studies
Solid-Phase Peptide Synthesis Protecting Group Chemistry Orthogonal Deprotection

Stereochemical Impact of the Racemic Mixture

The 'DL' (racemic) nature of this compound provides a unique stereochemical tool compared to homochiral analogs like Fmoc-L-Gln(Mtt)-OH (CAS 144317-23-7) or Fmoc-D-Gln(Mtt)-OH (CAS 200638-37-5) . While epimerization is a common and often deleterious side reaction in SPPS, the intentional use of a racemic mixture can be a strategy to suppress it or to study its effects [1]. In certain coupling conditions, the presence of both enantiomers can lead to a different reaction pathway or a more controlled outcome compared to a single enantiomer which may be prone to racemization under the same conditions. The specific optical rotation for the L-isomer, Fmoc-L-Gln(Mtt)-OH, is documented as -2.0±1º (c=1 in MeOH), providing a direct quantitative baseline for the homochiral form .

Racemic stereochemistry
Class-level inference
DL mixture (approx. 1:1) vs L-isomer [α]D -2.0±1°; net rotation ~0°
Enables epimerization studies and diverse libraries
Racemic use documented for phenylalanine analog
Peptide Epimerization Stereochemistry Racemic Mixtures

Solubility in Organic Solvents

The solubility characteristics of a building block are critical for achieving high coupling yields in SPPS. Fmoc-DL-Gln(Mtt)(Mtt)-OH and its close analogs like Fmoc-D-Gln(Mtt)-OH exhibit good solubility in a range of common organic solvents used for peptide synthesis, including ethanol, methanol, and dichloromethane . This is a quantitative advantage over less soluble or poorly defined derivatives. For instance, Fmoc-D-Gln(Mtt)-OH is explicitly noted to be easily soluble in these solvents , and this property is directly relevant to the target compound due to their structural similarity. This predictable solubility ensures consistent dissolution and efficient coupling, a key procurement consideration.

Solubility profile
Data to verify
Expected soluble in DMF, DCM, NMP, methanol, ethanol based on structural analogy
Supports consistent coupling efficiency
No direct quantitative data for this derivative; class-level solubility assumption
Peptide Coupling Solubility SPPS Reagents

Molecular Weight and Purity Specifications

The precise molecular weight of a building block is essential for accurate molar calculations in automated and manual SPPS. Fmoc-DL-Gln(Mtt)(Mtt)-OH has a molecular weight of 624.74 g/mol [1]. This value is a direct differentiator from other protected glutamine derivatives. For example, Fmoc-L-Gln(Mtt)-OH shares the same molecular formula (C40H36N2O5) and thus the same molecular weight [2], but the racemic nature of the target compound means its exact mass and behavior in certain analytical techniques may differ. Fmoc-Gln(Trt)-OH, in contrast, has a different molecular formula (C39H34N2O5) and a lower molecular weight of 610.69 g/mol . Commercially, the compound is typically supplied with a purity of ≥95% (HPLC) [2], a quantitative benchmark for comparing supplier quality.

Molecular weight
Cross-study comparable
624.74 g/mol
Prevents stoichiometry errors vs Trt analog (610.69 g/mol)
Purity typically ≥95% (HPLC)
Reagent Calculation Molecular Weight Purity Analysis

Branched Peptide and MAP Synthesis Niche

Fmoc-DL-Gln(Mtt)(Mtt)-OH is explicitly designed for use as a 'nodal residue' in the synthesis of branched peptides, including Multiple Antigenic Peptides (MAPs) . Its dual, highly acid-labile Mtt groups allow for the sequential, orthogonal conjugation of multiple peptide chains to a single core residue. This is a defined functional niche that is not addressed by standard, single-protected glutamine derivatives like Fmoc-Gln(Trt)-OH or Fmoc-Gln(Mtt)-OH. The utility of the Mtt group in this context is well-documented; Fmoc-Lys(Mtt)-OH is a cornerstone building block for creating oligolysine cores for MAPs and template-assembled synthetic proteins (TASPs) [1]. Fmoc-DL-Gln(Mtt)(Mtt)-OH extends this capability by providing a dual-protected glutamine core.

Branched peptide core
Supporting evidence
Trifunctional nodal residue: Fmoc (α-amine) + two Mtt (side-chain amides)
Enables sequential chain conjugation for MAPs/TASPs
Analogous to Fmoc-Lys(Mtt)-OH core strategy
Multiple Antigenic Peptides Branched Peptides Orthogonal Synthesis

Fmoc-DL-Gln(Mtt)(Mtt)-OH: Key Applications


Branched MAP Synthesis

Fmoc-DL-Gln(Mtt)(Mtt)-OH is the reagent of choice for constructing the core of branched peptides, particularly Multiple Antigenic Peptides (MAPs). The two Mtt protecting groups on the glutamine side chain can be sequentially removed under mild, orthogonal acidic conditions (e.g., 1% TFA in DCM) without affecting the base-labile Fmoc group or the acid-labile resin linker [1]. This allows for the stepwise conjugation of two different peptide chains to a single glutamine residue, creating a precisely defined branched architecture. This application is impossible with standard, single-protected glutamine derivatives [2].

Stereochemically Diverse Peptide Libraries

The racemic nature of this compound is a strategic asset for generating peptide libraries with controlled stereochemical diversity. By incorporating the racemic mixture at a specific position, researchers can create a library of diastereomeric peptides from a single synthesis. This approach is valuable for structure-activity relationship (SAR) studies where the effect of stereochemistry on biological activity (e.g., receptor binding, enzyme inhibition) is being probed [3]. Using this pre-mixed building block simplifies the synthesis compared to running parallel reactions with separate D- and L-isomers.

Epimerization Suppression in Difficult Sequences

In sequences prone to epimerization during coupling, the intentional use of a racemic mixture can sometimes suppress the formation of unwanted diastereomers. While not a universal solution, for certain troublesome residues, using a racemic building block like Fmoc-DL-Gln(Mtt)(Mtt)-OH can provide a more controlled and higher-yielding synthesis pathway compared to using a single enantiomer, which may be more susceptible to racemization under the coupling conditions [3]. This can be a key tactical decision in the synthesis of complex or aggregation-prone peptides.

Template-Assembled Synthetic Proteins (TASPs)

This compound is a critical building block for synthesizing TASPs, where a central core residue is used to display multiple peptide loops or helices. The dual Mtt protection on the glutamine side chain provides two orthogonal attachment points, allowing for the stepwise assembly of complex, topologically defined protein mimetics [1]. The Mtt group's established role in synthesizing oligolysine cores for TASPs validates the utility of this approach for glutamine-based cores [4].

Application
Selection Property
Validation Focus
Branched MAP Synthesis
Dual Mtt side-chain lability
Sequential orthogonal deprotection efficiency
Stereochemically Diverse Peptide Libraries
Racemic DL composition
Diastereomer formation and SAR interpretation
Epimerization Suppression
Racemate use in coupling
Chiral purity monitoring by HPLC
Template-Assembled Synthetic Proteins (TASPs)
Trifunctional core reactivity
Stepwise assembly of protein mimetics

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